4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
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Overview
Description
1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate is a chemical compound known for its unique structural properties and applications in various fields of scientific research. It is a derivative of D-mannitol and is often used as a starting material for the synthesis of optically active glycerol derivatives and heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate typically involves the protection of hydroxyl groups in D-mannitol using benzylidene groups. This process is carried out under acidic conditions, often using benzaldehyde and an acid catalyst such as hydrochloric acid or sulfuric acid . The reaction is usually performed at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The benzylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of glycerol and heterocyclic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate has numerous applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of optically active compounds.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate involves its ability to act as a chiral template in various chemical reactions. The benzylidene groups provide steric hindrance, which influences the stereochemistry of the reaction products. This property makes it a valuable tool in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
1,34,6-Di-O-benzylidene-D-mannitol: A closely related compound with similar protective groups but different stereochemistry.
1,32,4-Bis-O-(3,4-dimethylbenzylidene)-D-sorbitol: Another derivative with benzylidene protection, used in similar applications.
Uniqueness
1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate is unique due to its specific stereochemistry and the presence of benzylidene groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral template sets it apart from other similar compounds .
Properties
IUPAC Name |
4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c21-19-11-23-17(13-7-3-1-4-8-13)25-15(19)16-20(22,27-19)12-24-18(26-16)14-9-5-2-6-10-14/h1-10,15-18,21-22H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBQHQQOSOSTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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